2-(3-Fluoro-4-isobutoxyphenyl)acetic acid
Description
2-(3-Fluoro-4-isobutoxyphenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by an isobutoxy (-OCH2CH(CH3)2) substituent at the 4-position of the aromatic ring and a fluorine atom at the 3-position. The acetic acid moiety (-CH2COOH) is attached to the phenyl ring, conferring both lipophilic (due to the isobutoxy and fluorine groups) and hydrophilic (due to the carboxylic acid) properties.
The compound’s fluorine atom enhances metabolic stability and binding affinity to target proteins, while the isobutoxy group may influence steric interactions and solubility.
Properties
IUPAC Name |
2-[3-fluoro-4-(2-methylpropoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-8(2)7-16-11-4-3-9(5-10(11)13)6-12(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFQSQSCKHOGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246784 | |
| Record name | 3-Fluoro-4-(2-methylpropoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127437-33-6 | |
| Record name | 3-Fluoro-4-(2-methylpropoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127437-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(2-methylpropoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-isobutoxyphenyl)acetic acid typically involves the reaction of 3-fluoro-4-isobutoxybenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-(3-Fluoro-4-isobutoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-isobutoxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Fluoro-4-isobutoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-isobutoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Findings from Comparative Studies
Fluorine at the 3-position improves metabolic stability by resisting oxidative degradation, a feature shared with flurbiprofen .
Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to specific positions. This effect is less pronounced in non-fluorinated analogues like benzilic acid .
Steric Considerations :
- The bulky isobutoxy group may hinder binding to cyclooxygenase (COX) enzymes compared to smaller substituents (e.g., methyl or methoxy). This could reduce NSAID efficacy but improve selectivity for alternative targets .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., 2-(2,3-difluorophenyl)acetic acid) are more straightforward to synthesize, as evidenced by their commercial availability and lower cost .
Biological Activity
2-(3-Fluoro-4-isobutoxyphenyl)acetic acid, also known as FIBPAA, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of FIBPAA, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 2-(3-Fluoro-4-isobutoxyphenyl)acetic acid
- Molecular Formula : C₁₂H₁₅F O₃
- Molecular Weight : 232.25 g/mol
- Structure : The compound features a fluorinated phenyl ring and an acetic acid functional group, which contribute to its biological activity.
1. Anti-inflammatory Activity
FIBPAA has been shown to exhibit significant anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines in various animal models. This suggests its potential utility in treating inflammatory diseases.
2. Antinociceptive Effects
Studies demonstrate that FIBPAA possesses antinociceptive properties, effectively reducing pain sensitivity in experimental models. This activity is likely mediated through modulation of pain pathways, potentially involving GABAergic neurotransmission.
3. Anticonvulsant Activity
FIBPAA has been reported to exhibit anticonvulsant effects, which may be attributed to its ability to enhance GABAergic activity. This mechanism is crucial for the management of seizure disorders.
4. Toxicity and Safety Profile
FIBPAA displays low toxicity levels in scientific experiments, making it a candidate for further pharmacological exploration. However, the safety profile may vary based on dosage and specific experimental conditions.
The mechanisms through which FIBPAA exerts its biological effects include:
- Receptor Interaction : Binding to specific receptors involved in inflammatory and pain pathways.
- Enzyme Inhibition : Inhibition of enzymes that facilitate inflammatory responses.
- Modulation of Signaling Pathways : Altering cellular signaling pathways related to pain and inflammation.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of FIBPAA:
| Study | Focus | Findings |
|---|---|---|
| Anti-inflammatory effects | Inhibition of cytokine production in animal models. | |
| Antinociceptive effects | Significant reduction in pain sensitivity observed. | |
| Anticonvulsant properties | Modulation of GABAergic neurotransmission leading to seizure control. |
Current Research Trends
Ongoing research is focused on:
- Developing FIBPAA derivatives with enhanced biological activities.
- Investigating its role as a scaffold for novel drug development targeting inflammation and seizures.
- Exploring its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
